Cas no 1448062-85-8 (N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl-2-methoxybenzamide)

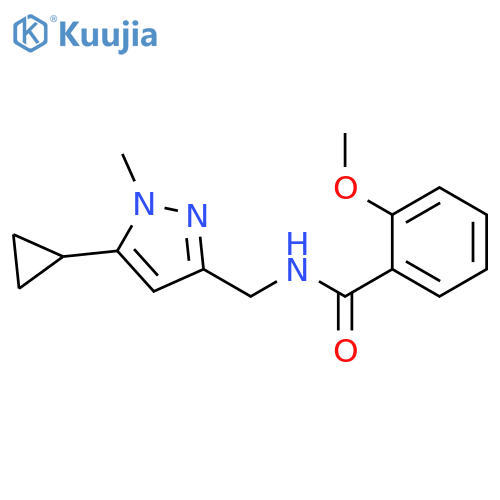

1448062-85-8 structure

商品名:N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl-2-methoxybenzamide

N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl-2-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl-2-methoxybenzamide

- N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-methoxybenzamide

- N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide

- 1448062-85-8

- N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxybenzamide

- AKOS024563386

- F6440-3886

-

- インチ: 1S/C16H19N3O2/c1-19-14(11-7-8-11)9-12(18-19)10-17-16(20)13-5-3-4-6-15(13)21-2/h3-6,9,11H,7-8,10H2,1-2H3,(H,17,20)

- InChIKey: NAJRLEARYHZOHN-UHFFFAOYSA-N

- ほほえんだ: C(NCC1C=C(C2CC2)N(C)N=1)(=O)C1=CC=CC=C1OC

計算された属性

- せいみつぶんしりょう: 285.147726857g/mol

- どういたいしつりょう: 285.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 56.2Ų

N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl-2-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6440-3886-20μmol |

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxybenzamide |

1448062-85-8 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3886-25mg |

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxybenzamide |

1448062-85-8 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3886-40mg |

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxybenzamide |

1448062-85-8 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F6440-3886-75mg |

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxybenzamide |

1448062-85-8 | 75mg |

$312.0 | 2023-09-09 | ||

| Life Chemicals | F6440-3886-3mg |

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxybenzamide |

1448062-85-8 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3886-30mg |

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxybenzamide |

1448062-85-8 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3886-20mg |

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxybenzamide |

1448062-85-8 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3886-5mg |

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxybenzamide |

1448062-85-8 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3886-2μmol |

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxybenzamide |

1448062-85-8 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3886-2mg |

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxybenzamide |

1448062-85-8 | 2mg |

$88.5 | 2023-09-09 |

N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl-2-methoxybenzamide 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

1448062-85-8 (N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl-2-methoxybenzamide) 関連製品

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量